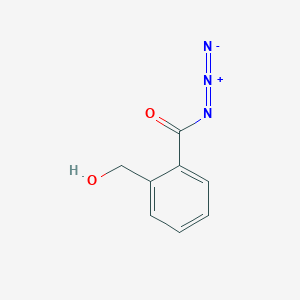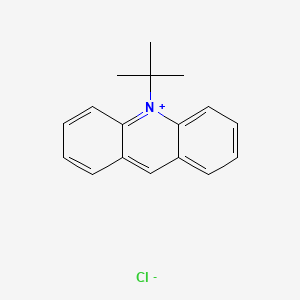
10-Tert-butylacridin-10-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Tert-butylacridin-10-ium chloride: is an organic compound with the molecular formula C_17H_20ClN. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. The presence of the tert-butyl group at the 10th position of the acridine ring and the chloride ion makes this compound unique. Acridine derivatives are known for their applications in various fields, including medicinal chemistry and photochemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-tert-butylacridin-10-ium chloride typically involves the alkylation of acridine with tert-butyl chloride in the presence of a strong base. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Acridine+tert-Butyl chloride→10-Tert-butylacridin-10-ium chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions: 10-Tert-butylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 10-Tert-butylacridin-10-ium chloride is used as a precursor in the synthesis of other acridine derivatives. It is also employed in photochemical studies due to its unique electronic properties.
Biology: In biological research, acridine derivatives are studied for their potential as DNA intercalators. These compounds can insert themselves between DNA base pairs, affecting DNA replication and transcription.
Medicine: Acridine derivatives, including this compound, are investigated for their potential as anticancer agents. Their ability to interact with DNA makes them promising candidates for chemotherapy.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications.
作用机制
The mechanism of action of 10-tert-butylacridin-10-ium chloride involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA polymerase and topoisomerase enzymes, which are essential for DNA synthesis and repair.
相似化合物的比较
Acridine: The parent compound of 10-tert-butylacridin-10-ium chloride.
Acridone: An oxidized derivative of acridine.
Dihydroacridine: A reduced form of acridine.
Uniqueness: this compound is unique due to the presence of the tert-butyl group, which enhances its stability and alters its electronic properties. This makes it more suitable for certain applications, such as photochemical studies and industrial dye production.
属性
CAS 编号 |
61611-55-0 |
|---|---|
分子式 |
C17H18ClN |
分子量 |
271.8 g/mol |
IUPAC 名称 |
10-tert-butylacridin-10-ium;chloride |
InChI |
InChI=1S/C17H18N.ClH/c1-17(2,3)18-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)18;/h4-12H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
QPDNQLKHSLACDF-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)

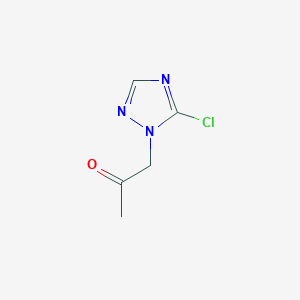
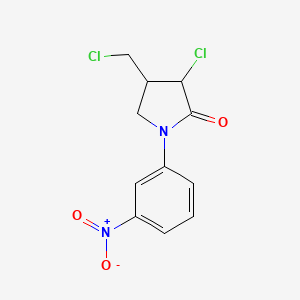
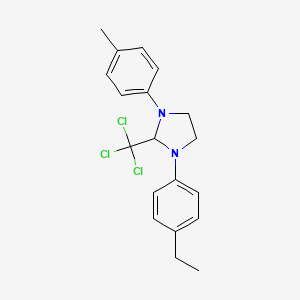
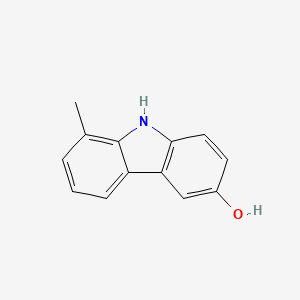

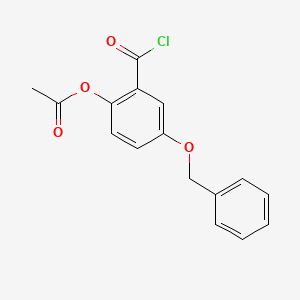
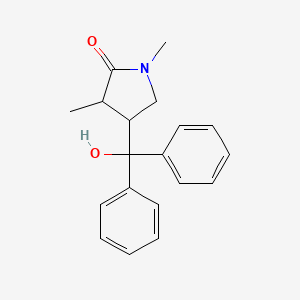


![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)

